N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-nitrobenzamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O4S/c24-17-10-9-12(21-19(25)13-5-1-3-7-16(13)23(26)27)11-14(17)20-22-15-6-2-4-8-18(15)28-20/h1-11,24H,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBDWKBQWPACSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-nitrobenzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. Common synthetic methods include:
Diazo-Coupling Reaction: This involves the reaction of aniline derivatives with nitrous acid to form diazonium salts, which are then coupled with benzothiazole derivatives.
Knoevenagel Condensation: This reaction involves the condensation of benzothiazole aldehydes with active methylene compounds in the presence of a base.
Biginelli Reaction: A multicomponent reaction involving benzothiazole, aldehydes, and urea or thiourea under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzothiazole moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and Lewis acids (AlCl3) as catalysts.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated benzothiazole derivatives.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-nitrobenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-nitrobenzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural and Functional Group Variations
The following compounds share structural motifs with the target molecule but exhibit key differences in substituents and core scaffolds:
Crystallographic and Computational Data
- Crystallography : SHELX programs () resolve bond lengths and angles, critical for comparing geometric parameters. For example, the dihedral angle between benzothiazole and phenyl rings in the target (~30–40°) impacts π-stacking efficiency.
- Hydrogen Bonding : The hydroxyl group forms intermolecular hydrogen bonds (O–H···N/O), as analyzed in Etter’s graph-set methodology (), enhancing crystal packing and stability.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-nitrobenzamide and related benzothiazole-nitrobenzamide derivatives?
- Methodology : A two-step synthesis is common:
Benzothiazole ring formation : Condensation of 2-aminothiophenol with substituted carbonyl precursors under acidic conditions.
Amide coupling : Reacting the benzothiazole intermediate with 2-nitrobenzoyl chloride via Schotten-Baumann conditions.
- Key techniques : Monitor reaction progress via TLC (silica gel, EtOAc/hexane) and purify via column chromatography. Use NMR (400/600 MHz) for structural validation .
- Note : Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize byproducts like over-nitrated derivatives.
Q. How can the structural integrity of this compound be validated post-synthesis?
- Analytical tools :
- 1H/13C NMR : Confirm aromatic proton environments (e.g., hydroxyl at δ ~10 ppm, benzothiazole protons at δ 7.5–8.5 ppm) .
- ESI-MS : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., SHELX programs for refinement) .
Advanced Research Questions
Q. What crystallographic challenges arise in resolving the structure of nitrobenzamide derivatives, and how can they be addressed?
- Challenges :
- Disorder in nitro groups : The nitro moiety’s planar geometry may cause electron density ambiguities.
- Hydrogen bonding : Hydroxyl and amide groups form complex intermolecular networks, complicating unit cell determination .
- Solutions :
- Use high-resolution synchrotron data (λ < 1 Å) and SHELXL refinement with restraints for disordered atoms .
- Apply Hirshfeld surface analysis to map hydrogen-bonding interactions (e.g., O–H···O/N) .
Q. How do electronic and steric effects of the benzothiazole ring influence the bioactivity of nitrobenzamide derivatives?
- Structure-Activity Relationship (SAR) :
- Electron-withdrawing groups (e.g., nitro) enhance electrophilicity, potentially increasing binding to biological targets like kinases or DNA .
- Steric hindrance : Substituents at the 2-methyl position (as in related compounds) may reduce off-target interactions but require molecular docking studies for validation .
- Experimental design :
- Compare IC50 values against control compounds in enzyme inhibition assays (e.g., kinase panels).
- Perform DFT calculations to map electrostatic potential surfaces .
Q. What strategies mitigate conflicting NMR and crystallographic data for nitrobenzamide derivatives?
- Conflict resolution :
- Dynamic effects : NMR may detect rotational isomers of the amide bond (e.g., cis/trans), while crystallography captures the dominant conformation. Use variable-temperature NMR to assess rotational barriers .
- Solvent vs. solid-state : Hydrogen bonding in crystals (e.g., hydroxyl···nitro interactions) may differ from solution-state structures. Cross-validate with IR spectroscopy (amide I/II bands) .
Specialized Methodological Considerations
Q. How can computational tools predict the hydrogen-bonding network in nitrobenzamide crystals?
- Approach :
- Docking software (AutoDock Vina) : Model interactions between hydroxyl/amide groups and solvent molecules.
- Graph-set analysis : Classify hydrogen-bond patterns (e.g., R22(8) motifs) using Mercury CSD .
- Validation : Compare predicted patterns with experimental X-ray data (e.g., CCDC entries) .
Q. What are the limitations of using SHELX programs for refining nitrobenzamide crystal structures?
- Limitations :
- Disordered nitro groups : SHELXL may require manual restraints, risking model bias.
- High Z′ structures : Complex unit cells (e.g., Z′ > 1) strain refinement algorithms, necessitating twin-law corrections .
- Workarounds :
- Use Olex2 for automated disorder modeling.
- Cross-check refinement with PLATON validation tools .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
